![molecular formula C10H9N2NaO2S B123272 Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 144254-93-3](/img/structure/B123272.png)
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Description
Scientific Research Applications
Building Block for Heterocyclic Compounds
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can serve as a building block for the synthesis of polyfunctionalized heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .
Synthesis of Azodyes
This compound has been used to synthesize several azodyes . Azodyes are widely used in the textile industry for coloring fabrics, and in the food industry as food colorants.
Production of Biologically Active Compounds
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been used in the synthesis of several biologically active compounds . These compounds could potentially be used in the development of new drugs or therapies.
Synthesis of Heterocyclic Moieties
The different chemical properties of Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .
Diazotization Reactions
Diazotization of Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can afford the corresponding 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine . This reaction can be used to synthesize various heterocyclic compounds.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can potentially be used in the synthesis of 2-arylimidazo[4,5-b]pyridines . These compounds are of interest in the search for new antimetabolites of purine .
properties
IUPAC Name |
sodium;3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.Na/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14;/h3H,11H2,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGUHKLJYKJEI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)[O-])N)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635760 |
Source
|
Record name | Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
CAS RN |
144254-93-3 |
Source
|
Record name | Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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